JNJ-4355

Description

Properties

Molecular Formula |

C40H43ClFN5O5S |

|---|---|

Molecular Weight |

760.3 g/mol |

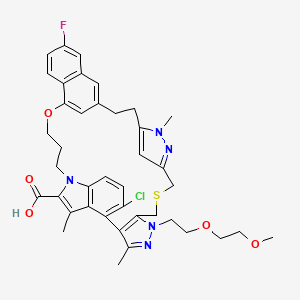

IUPAC Name |

17-chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid |

InChI |

InChI=1S/C40H43ClFN5O5S/c1-24-36-33-11-10-32(41)38(36)37-25(2)43-47(13-15-51-17-16-50-4)34(37)23-53-22-29-21-30(45(3)44-29)8-6-26-18-27-20-28(42)7-9-31(27)35(19-26)52-14-5-12-46(33)39(24)40(48)49/h7,9-11,18-21H,5-6,8,12-17,22-23H2,1-4H3,(H,48,49) |

InChI Key |

LUVOYGUFQRWXGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2CCCOC3=CC(=CC4=C3C=CC(=C4)F)CCC5=CC(=NN5C)CSCC6=C(C(=NN6CCOCCOC)C)C7=C(C=CC2=C17)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of JNJ-4355

Introduction

This compound is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] MCL1, a member of the B-cell lymphoma 2 (BCL-2) protein family, is a critical regulator of the intrinsic apoptotic pathway.[2][4] Its overexpression is a common feature in various human cancers, particularly hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma, where it is associated with tumorigenesis and resistance to therapy.[2][4] this compound was developed as a next-generation MCL1 inhibitor with improved physicochemical properties to address the shortcomings of earlier compounds.[2][5] This document provides a detailed overview of the mechanism of action, quantitative data, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action: Inducing Apoptosis

The fundamental mechanism of this compound is the direct inhibition of MCL1, which restores the cell's natural process of programmed cell death, or apoptosis.[1] In healthy and cancerous cells, a delicate balance between pro-survival (anti-apoptotic) and pro-apoptotic proteins governs cell fate.[6]

The Role of MCL1 in Cancer Cell Survival: Anti-apoptotic proteins, including MCL1, BCL-2, and BCL-XL, function by binding to and sequestering pro-apoptotic "effector" proteins, primarily BAK and BAX.[2][6] This sequestration prevents BAK and BAX from oligomerizing at the mitochondrial outer membrane.[1][6]

This compound's Therapeutic Intervention: this compound, a 1,4-indolyl macrocycle, binds with high affinity to the hydrophobic groove of MCL1, the same site that MCL1 uses to bind pro-apoptotic proteins.[2][4] This competitive binding displaces BAK and BAX from MCL1.[2][5] Once liberated, BAK and BAX are free to oligomerize, forming pores in the mitochondrial outer membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a key irreversible step in the intrinsic apoptotic pathway.[2][4] The formation of these pores leads to the release of intermembrane space proteins, such as cytochrome c, into the cytoplasm. This event triggers the formation of the apoptosome and subsequent activation of a caspase cascade, culminating in the execution of apoptosis and cell death.[2][4]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the MCL1-mediated survival pathway and its inhibition by this compound, as well as a high-level workflow for its characterization.

References

JNJ-4355: A Technical Guide to a Selective MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to tumor progression and resistance to therapy.[1] JNJ-4355 has emerged as a highly potent and selective small-molecule inhibitor of MCL-1, demonstrating significant promise in preclinical studies for the treatment of hematological malignancies.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[3] This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[2][3] The release of BAK and BAX from MCL-1 sequestration leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, forming pores that result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] This cascade ultimately activates caspases, the executioners of apoptosis, leading to programmed cell death in MCL-1-dependent cancer cells.[4]

Signaling Pathway

The following diagram illustrates the central role of MCL-1 in the intrinsic apoptotic pathway and the mechanism of its inhibition by this compound.

Caption: MCL-1 pathway and this compound inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity for MCL-1.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Potency (Ki) | Reference |

| hMCL-1 | HTRF | 0.016 nM | [2] |

| hBCL-XL | HTRF | >5000 nM | [2] |

| hBCL2 | HTRF | >3.75 µM | [5] |

| hBCL2A1 (BFL-1) | HTRF | >5 µM | [5] |

Table 2: Cellular Activity of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Potency (AC50) | Reference |

| MOLP-8 | Multiple Myeloma | Caspase-Glo | 8.7 nM | [3] |

| AML Patient Samples (n=16) | Acute Myeloid Leukemia | Cell Viability | < 1 to 595 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MCL-1 Binding

This assay is used to determine the binding affinity (Ki) of this compound to the MCL-1 protein.

-

Principle: The assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant tagged MCL-1 protein is labeled with an antibody conjugated to the donor, and a biotinylated peptide known to bind MCL-1 is labeled with streptavidin-conjugated acceptor. When the peptide binds to MCL-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound like this compound will displace the labeled peptide, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human MCL-1 protein (tagged)

-

Anti-tag antibody conjugated to Europium cryptate (donor)

-

Biotinylated MCL-1 binding peptide (e.g., from BIM or NOXA)

-

Streptavidin-conjugated d2 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

This compound and other test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the MCL-1 protein and the anti-tag donor antibody. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Add the biotinylated peptide and the streptavidin-acceptor.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, with excitation at ~320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

-

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay quantifies the induction of apoptosis in cancer cells treated with this compound by measuring the activity of executioner caspases 3 and 7.

-

Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic substrate (containing the DEVD peptide sequence) for caspase-3 and -7. Upon cleavage by active caspases, a substrate for luciferase is released, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.

-

Materials:

-

MOLP-8 or other relevant cancer cell lines

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates suitable for luminescence readings

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well white-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells. Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the AC50 (the concentration that elicits a half-maximal response).

-

In Vivo Xenograft Models

This model is used to confirm that this compound can disrupt the MCL-1:BAK complex in a living organism.

-

Procedure:

-

Cell Culture and Implantation: Culture MOLM-13 cells in appropriate media. Inject a specific number of cells (e.g., 5-10 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Administer this compound intravenously (IV) at a specified dose.

-

Tumor Harvesting and Analysis: At various time points after treatment, euthanize the mice and excise the tumors. Prepare tumor lysates for co-immunoprecipitation and Western blot analysis.

-

This model is used to evaluate the anti-tumor efficacy of this compound.

-

Procedure:

-

Cell Culture and Implantation: Culture MOLP-8 cells and inject them subcutaneously into immunodeficient mice.

-

Tumor Growth and Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer a single IV bolus dose of this compound (e.g., 10 mg/kg) or vehicle control.

-

Efficacy Assessment: Monitor tumor volume regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity. The study endpoint can be a specific tumor volume or a predetermined time point.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for tumor regression.

-

Co-Immunoprecipitation (Co-IP) for MCL-1:BAK Complex Disruption

This technique is used to demonstrate that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partner, BAK.

-

Principle: An antibody specific to MCL-1 is used to pull down MCL-1 and any proteins bound to it from a cell or tumor lysate. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of BAK. A decrease in the amount of BAK co-immunoprecipitated with MCL-1 in this compound-treated samples compared to control samples indicates disruption of the complex.

-

Materials:

-

Cell or tumor lysates

-

Anti-MCL-1 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Anti-MCL-1 and anti-BAK antibodies for Western blotting

-

-

Procedure:

-

Lysate Preparation: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation: Incubate the lysate with the anti-MCL-1 antibody to allow the formation of the antibody-antigen complex. Add protein A/G beads to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in elution buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against MCL-1 and BAK, followed by appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Compare the intensity of the BAK band in the this compound-treated samples to the control samples.

-

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of a selective MCL-1 inhibitor like this compound.

Caption: Preclinical evaluation workflow.

Conclusion

This compound is a potent and highly selective MCL-1 inhibitor with demonstrated preclinical activity in models of hematological malignancies. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MCL-1 as a therapeutic target. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its potential as a novel cancer therapy.

References

- 1. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 3. [Analysis of Tumorigenesis in Mice Transplanted with Different Multiple Myeloma Cell Lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HTRF | Revvity [revvity.com]

- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of JNJ-4355 in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-4355, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism of cancer cell survival and resistance to therapy, making it a critical target in oncology.[1][2] this compound induces apoptosis by disrupting the interaction of MCL-1 with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic cascade.[1][3]

Core Mechanism of Action

This compound is a macrocyclic compound designed to specifically target the BH3-binding groove of MCL-1 with high affinity.[1] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis.[1][2][3] Anti-apoptotic proteins like MCL-1 and Bcl-2 prevent programmed cell death by sequestering pro-apoptotic "effector" proteins such as BAK and BAX.[1][3] By inhibiting MCL-1, this compound liberates these pro-apoptotic partners, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, apoptosis.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Cell Line/System |

| HTRF Assay | Ki | 0.015 nM | Biochemical |

| HTRF Assay | Ki | 18 pM | Biochemical |

| Caspase-Glo Assay | AC50 | 12 nM | MOLP-8 |

| Caspase-Glo Assay | AC50 | 69 nM | KMS12PE |

| Cell Killing Assay | AC50 | 0.29-75 nM | AML Patient-Derived Samples |

| Cell Killing Assay | AC50 | 8.7 nM | MOLP-8 |

AC50: Half-maximal activity concentration; HTRF: Homogeneous Time-Resolved Fluorescence; Ki: Inhibition constant.

Table 2: Selectivity Profile of this compound

| Target | Ki |

| hBCL2 | > 3.75 µM |

| hBCL2A1 (BFL-1) | > 5 µM |

| hBCL2L1 (BCL-XL) | > 5 µM |

Data demonstrates high selectivity for MCL-1 over other Bcl-2 family members.[3][4]

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the intrinsic apoptosis pathway and the mechanism of action for this compound. Under normal conditions, MCL-1 sequesters pro-apoptotic proteins like BAK and BAX. This compound inhibits MCL-1, leading to the release of BAK/BAX, which then oligomerize at the mitochondrial membrane, initiating the apoptotic cascade.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MCL-1 Inhibition

-

Objective: To determine the biochemical potency (Ki) of this compound against MCL-1.

-

Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled BH3 peptide from the MCL-1 protein.

-

Materials:

-

Recombinant human MCL-1 protein

-

Fluorescently labeled BH3 peptide (e.g., from BIM)

-

This compound compound dilutions

-

HTRF detection reagents (e.g., anti-tag antibodies labeled with donor and acceptor fluorophores)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

384-well microplates

-

-

Procedure:

-

Add MCL-1 protein to each well of the microplate.

-

Add serial dilutions of this compound or vehicle control.

-

Add the fluorescently labeled BH3 peptide to all wells.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Add HTRF detection reagents.

-

Incubate to allow antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer (FRET) signal.

-

-

Data Analysis: The decrease in the FRET signal is proportional to the displacement of the labeled peptide by this compound. The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Caspase-Glo® 3/7 Assay for Apoptosis Induction

-

Objective: To measure the induction of apoptosis in cancer cell lines treated with this compound by quantifying caspase-3 and -7 activity.

-

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by activated caspases releases a substrate for luciferase, generating a luminescent signal.

-

Materials:

-

Cancer cell lines (e.g., MOLP-8, KMS12PE)

-

Cell culture medium and supplements

-

This compound compound dilutions

-

Caspase-Glo® 3/7 Reagent

-

White-walled, multi-well plates suitable for luminescence measurements

-

-

Procedure:

-

Seed cells in the multi-well plates and allow them to attach overnight.

-

Treat cells with a range of concentrations of this compound or vehicle control.

-

Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. The AC50 value is determined by plotting the luminescence signal against the log of the this compound concentration.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel MCL-1 inhibitor like this compound.

In Vivo Efficacy

This compound has demonstrated significant in vivo activity. In a MOLM-13 (AML) human xenograft mouse model, this compound was shown to disrupt MCL-1:BAK complexes.[1] Furthermore, a single intravenous dose of 10 mg/kg in a MOLP-8 (multiple myeloma) xenograft model resulted in complete tumor regression for over 25 days.[1][3] These findings underscore the therapeutic potential of this compound in hematological malignancies.

References

An In-depth Technical Guide to the Discovery and Development of JNJ-4355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of JNJ-4355, a highly potent and selective Mcl-1 inhibitor. The information is curated for professionals in the field of oncology and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction and Rationale

The BCL-2 protein family is a critical regulator of the intrinsic pathway of apoptosis, or programmed cell death.[1][2] Dysregulation of this pathway is a common feature in cancer, leading to uncontrolled cell survival and resistance to therapy.[1][2] Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the BCL-2 family, is frequently overexpressed in various hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][3] The clinical success of venetoclax, a selective BCL-2 inhibitor, has spurred the development of inhibitors targeting other anti-apoptotic proteins like Mcl-1.[1][2]

This compound was developed by scientists at Janssen as a next-generation Mcl-1 inhibitor, designed to overcome the limitations of earlier compounds.[4] The key objectives were to develop a potent inhibitor with a short half-life, high clearance, and a low volume of distribution to allow for better control of exposure and an improved therapeutic index.[4] Intravenous administration was chosen to achieve this pharmacokinetic profile.[4]

Mechanism of Action

This compound is a potent and selective inhibitor of Mcl-1.[4][5] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane.[1][2][3][5] This oligomerization is a key step leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2]

By binding to the BH3-binding groove of Mcl-1 with high affinity, this compound displaces pro-apoptotic proteins, freeing them to induce apoptosis. This disruption of the Mcl-1:BAK complex is a central aspect of its mechanism of action.[1][4]

Below is a diagram illustrating the role of Mcl-1 in the apoptosis pathway and the mechanism of inhibition by this compound.

Caption: Mcl-1 signaling pathway and this compound inhibition.

Physicochemical and Pharmacokinetic Properties

This compound was optimized for improved physicochemical properties to enhance its drug-like characteristics.

| Property | Value | Reference |

| Chemical Class | 1,4-indolyl macrocycle | [1][2] |

| CHI LogD7.4 | 2.35 | [1][2] |

| EPSA | 151 Ų | [1][2] |

| Equilibrium Solubility (pH 7) | 3.14 mM | [1][2] |

| Protein Binding | 99.93% | [1][2] |

In Vitro Potency and Selectivity

This compound demonstrates high potency against Mcl-1 and excellent selectivity over other BCL-2 family members.

| Target | Ki | Reference |

| hMCL-1 | 0.016 nM (18 pM) | [1][4] |

| hBCL-XL | >5000 nM | [4] |

| hBCL2 | >3.75 µM | [5][6] |

| hBCL2A1 (BFL-1) | >5 µM | [5][6] |

| Cell Line | Assay | AC50 | Reference |

| MOLP-8 (Multiple Myeloma) | Caspase Glo | 8.7 nM (12 nM) | [1][5] |

| KMS12PE | Caspase Glo | 69 nM | [5] |

| KMS12PE KO | Caspase Glo | >30 µM | [5] |

| AML Patient Samples (n=16) | Cell Killing | <1 to 595 nM | [4] |

| AML Patient Samples (n=27) | Cell Killing | 0.29-75 nM (in 25/27 samples) | [1][2] |

Preclinical In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the in vivo activity of this compound.

| Xenograft Model | Experiment | Dose | Outcome | Reference |

| MOLM-13 (AML) | Mcl-1:BAK complex disruption | Not specified | Disruption of the Mcl-1:BAK complex was confirmed. | [1][4] |

| MOLP-8 (Multiple Myeloma) | Tumor regression | 10 mg/kg single IV bolus | Eradication of tumors for over 25 days. | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

6.1. Homogeneous Time Resolved Fluorescence (HTRF) Assay for Ki Determination

-

Objective: To determine the binding affinity (Ki) of this compound to Mcl-1 and other BCL-2 family proteins.

-

Principle: This assay measures the disruption of a protein-protein interaction. In this case, the interaction between Mcl-1 and a biotinylated BH3 peptide.

-

Protocol:

-

Recombinant human Mcl-1 protein is mixed with a biotinylated BIM BH3 peptide.

-

Europium cryptate-labeled streptavidin (donor) and XL665-labeled anti-tag antibody (acceptor) are added.

-

In the absence of an inhibitor, the binding of the BH3 peptide to Mcl-1 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

-

This compound is serially diluted and added to the reaction mixture.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader. The decrease in the FRET signal is proportional to the displacement of the BH3 peptide by this compound.

-

The IC50 values are calculated from the dose-response curves and converted to Ki values using the Cheng-Prusoff equation.

-

6.2. Caspase-Glo® 3/7 Assay for Cellular Potency (AC50)

-

Objective: To measure the induction of apoptosis in cancer cell lines by this compound.

-

Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Protocol:

-

Cancer cell lines (e.g., MOLP-8, KMS12PE) are seeded in 96-well plates and allowed to attach overnight.

-

This compound is serially diluted and added to the cells.

-

The plates are incubated for a specified period (e.g., 24-48 hours).

-

The Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

The plate is incubated at room temperature to allow for cell lysis and the caspase reaction to occur.

-

The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

-

The AC50 values are determined from the dose-response curves.

-

6.3. Xenograft Efficacy Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.

-

Protocol:

-

Immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., MOLM-13 or MOLP-8).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered intravenously as a single bolus dose (e.g., 10 mg/kg).

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

For mechanism of action studies (e.g., Mcl-1:BAK complex disruption), tumors may be harvested at specific time points after treatment for analysis by co-immunoprecipitation and Western blotting.

-

The study is continued until tumors in the control group reach a predetermined size, or for a specified duration to assess long-term tumor regression.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for the discovery and preclinical evaluation of this compound.

Caption: In Vitro Characterization Workflow for this compound.

Caption: In Vivo Preclinical Evaluation Workflow.

Safety and Therapeutic Index

While demonstrating promising efficacy, rat safety studies indicated a narrow therapeutic index for this compound, with on-target apoptosis in the heart being a potential concern.[4] This highlights the critical role of Mcl-1 in the survival of certain healthy tissues and underscores the importance of a well-controlled pharmacokinetic profile to manage the therapeutic window.

Conclusion

This compound is a potent and selective Mcl-1 inhibitor with significant anti-tumor activity in preclinical models of hematological malignancies. Its development was guided by a strategy to optimize for a short pharmacokinetic profile to improve its therapeutic index. The data presented in this guide summarize the key characteristics of this compound and provide a foundation for its further investigation as a potential therapeutic agent for Mcl-1-dependent cancers. The detailed experimental protocols and workflows offer a practical resource for researchers in the field.

References

JNJ-4355: A Technical Guide to MCL-1 Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target engagement of JNJ-4355, a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism of survival and therapeutic resistance in various cancers, making it a critical target for oncology drug development. This guide details the mechanism of action, quantitative measures of target engagement, and the experimental protocols used to characterize the interaction of this compound with its target in cancer cells.

Core Concept: this compound Mechanism of Action

This compound is a small molecule inhibitor designed to bind with high affinity to the BH3-binding groove of the MCL-1 protein.[1] This action competitively displaces pro-apoptotic proteins, such as BAK, which are normally sequestered by MCL-1.[1][2] The release of BAK leads to its oligomerization, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[3]

Quantitative Target Engagement and Cellular Potency

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The data presented below summarizes the key quantitative metrics of this compound's interaction with its primary target, MCL-1, and its activity in cancer cell lines.

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| Binding Affinity (Kᵢ) | Human MCL-1 | 0.016 nM (16 pM) | HTRF Assay | [2] |

| Human MCL-1 | 18 pM | Not Specified | [1] | |

| Cellular Potency (AC₅₀) | MOLP-8 (Multiple Myeloma) | 8.7 nM | CellTiter-Glo | [1] |

| MOLP-8 (Multiple Myeloma) | 12 nM | Caspase-Glo | [4] | |

| KMS12PE (Multiple Myeloma) | 69 nM | Caspase-Glo | [4] | |

| AML Patient Samples (25/27 responsive) | 0.29 - 75 nM | Cell Killing Assay | [1] | |

| Selectivity (Kᵢ) | hBCL2 | > 3.75 µM | Not Specified | [4] |

| hBCL-XL | > 5 µM | Not Specified | [2][4] | |

| hBCL2A1 (BFL-1) | > 5 µM | Not Specified | [4] |

Signaling Pathways and Experimental Workflows

Visual representations of the MCL-1 signaling pathway, the mechanism of this compound, and the workflows of key experimental assays are provided below to facilitate a deeper understanding of the scientific principles and methodologies.

References

The Structural Basis of JNJ-4355's High-Affinity Interaction with MCL-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology governing the interaction between the potent and selective inhibitor JNJ-4355 and its target, the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Overexpression of MCL-1 is a key survival mechanism for various cancer cells, making it a critical target in oncology drug discovery. This compound has emerged as a promising therapeutic agent, and understanding its mechanism of action at a molecular level is paramount for further development and optimization of MCL-1 inhibitors.

Core Interaction Data

This compound, also known as JNJ-78394355, is a macrocyclic indole (B1671886) derivative that exhibits exceptional potency and selectivity for MCL-1.[1][2] This is achieved through a highly optimized set of interactions within the BH3 binding groove of MCL-1, a critical region for its pro-survival function. The binding of this compound competitively displaces pro-apoptotic proteins like BIM, BAK, and BAX, thereby triggering the intrinsic apoptotic cascade in cancer cells dependent on MCL-1 for survival.[3][4]

Quantitative Binding and Cellular Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its picomolar binding affinity and nanomolar cellular activity.

| Parameter | Value | Assay Method | Cell Line | Reference |

| Binding Affinity (Ki) | 18 pM | Homogeneous Time-Resolved Fluorescence (HTRF) | - | [4] |

| 0.015 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | - | [5][6] | |

| Cellular Activity (AC50) | 8.7 nM | Caspase-Glo | MOLP-8 (Multiple Myeloma) | [4] |

| 12 nM | Caspase-Glo | MOLP-8 (Multiple Myeloma) | [5] | |

| 69 nM | Caspase-Glo | KMS12PE (Multiple Myeloma) | [5] |

Selectivity Profile

A key attribute of a successful therapeutic is its selectivity for the intended target over other related proteins, which minimizes off-target effects. This compound displays high selectivity for MCL-1 over other BCL-2 family members.

| Off-Target | Binding Affinity (Ki) | Reference |

| hBCL2 | > 3.75 µM | [5][6] |

| hBCL2A1 (BFL-1) | > 5 µM | [5][6] |

| hBCL2L1 (BCL-xL) | > 5 µM | [5][6] |

Structural Insights from Co-crystal Structures

While a co-crystal structure of this compound with MCL-1 is not publicly available under its specific name, a recent study has deposited structures of highly similar macrocyclic indole derivatives, (Sa)-8 (PDB ID: 9PQ5) and (Sa)-12 (PDB ID: 9PQ6), in complex with MCL-1.[1] These structures provide a detailed view of the binding mode and key interactions that are likely conserved in the this compound/MCL-1 complex.

The structures reveal that these inhibitors occupy the canonical BH3-binding groove of MCL-1. Key interactions include a salt bridge between the carboxylate group of the inhibitor and the guanidinium (B1211019) group of Arginine 263 (R263) in MCL-1.[1] Furthermore, a naphthalene (B1677914) moiety extends into an induced pocket formed by F270 and M250, while a pyrazole (B372694) linker engages in an edge-to-face interaction with the indole core, contributing to the rigidity and high affinity of the molecule.[1]

MCL-1 Signaling and Therapeutic Intervention

MCL-1 is a central node in the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][7] In many cancers, including multiple myeloma and B-cell lymphomas, malignant cells are highly dependent on MCL-1 for their survival.[8][9]

The mechanism of action of this compound is to disrupt this critical survival signal. By binding to the BH3 groove of MCL-1 with high affinity, this compound displaces pro-apoptotic proteins, which are then free to trigger apoptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medkoo.com [medkoo.com]

- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. eubopen.org [eubopen.org]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. MCL-1 expression in B-cell non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-4355: A Technical Guide to its Interaction with BCL-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the interactions between the potent and selective MCL-1 inhibitor, JNJ-4355, and the BCL-2 family of proteins. It is intended to serve as a comprehensive resource, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Core Data Presentation

The efficacy and selectivity of this compound are demonstrated through its differential binding affinities for various BCL-2 family members and its potent activity in MCL-1 dependent cancer cell lines.

Table 1: this compound In Vitro Binding Affinity and Selectivity

| Target Protein | Assay Type | Binding Affinity (Ki) | Selectivity vs. MCL-1 |

| MCL-1 | HTRF Assay | 0.015 nM (15 pM) | - |

| BCL-2 | HTRF Assay | > 3.75 µM | > 250,000-fold |

| BCL-XL | HTRF Assay | > 5 µM | > 333,333-fold |

| BFL-1 (BCL2A1) | HTRF Assay | > 5 µM | > 333,333-fold |

Data sourced from publicly available information on this compound chemical probes.[1][2]

Table 2: this compound Cellular Potency

| Cell Line | Cancer Type | Assay Type | Potency (AC50) |

| MOLP-8 | Multiple Myeloma | Caspase-Glo 3/7 Assay | 12 nM |

| KMS12PE | Multiple Myeloma | Caspase-Glo 3/7 Assay | 69 nM |

AC50 values represent the concentration of this compound required to induce 50% of the maximal caspase activity, a marker of apoptosis.[2]

Signaling Pathways and Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members determines cell fate. In many cancers, overexpression of anti-apoptotic proteins like MCL-1 sequesters pro-apoptotic effectors, preventing apoptosis and promoting cell survival.

This compound, as a highly selective MCL-1 inhibitor, disrupts this balance. By binding to the BH3-binding groove of MCL-1 with high affinity, this compound displaces pro-apoptotic proteins, particularly BAK.[3][4] This liberation of BAK allows it to oligomerize with BAX at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and culminating in programmed cell death.[5][6]

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. eubopen.org [eubopen.org]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Early-Stage Efficacy of JNJ-4355, a Potent and Selective MCL-1 Inhibitor

This technical guide provides a comprehensive overview of the early-stage, preclinical efficacy of JNJ-4355, a novel and potent small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Developed by Janssen, this compound has demonstrated significant potential in the treatment of hematological malignancies by selectively inducing apoptosis in cancer cells dependent on MCL-1 for survival. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical validation of this compound.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its high potency and selectivity. The quantitative data from these initial studies are summarized below.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Chemical Class | 1,4-indolyl macrocycle | [1][2] |

| CHI LogD7.4 | 2.35 | [1][2] |

| Polar Surface Area (EPSA) | 151 Ų | [1][2] |

| Equilibrium Solubility (pH 7) | 3.14 mM | [1][2] |

| Protein Binding | 99.93% | [1][2] |

Table 2: In Vitro Potency and Selectivity of this compound

| Assay | Target/Cell Line | Result | Reference |

| Binding Affinity (Ki) | Human MCL-1 | 0.016 nM (18 pM) | [1][2][3] |

| Binding Affinity (Ki) | Human BCL-XL | >5000 nM | [3] |

| Cellular Activity (AC50) | MOLP-8 (Multiple Myeloma) | 8.7 nM | [1][2] |

| Cellular Activity (AC50) | Acute Myeloid Leukemia (AML) Patient Samples (n=16) | < 1 to 595 nM | [3] |

| Cellular Killing (AC50) | AML Patient-Derived Samples (n=27, 25/27 evaluable) | 0.29-75 nM | [1][2] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Mouse Xenograft | MOLM-13 (AML) | Not specified | Disruption of the MCL-1:BAK complex | [1][2][3] |

| Mouse Xenograft | MOLP-8 (Multiple Myeloma) | Single 10 mg/kg intravenous bolus dose | Eradication of tumors for over 25 days | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies employed in the early-stage evaluation of this compound's efficacy.

In Vitro Efficacy Assessment in Hematological Cancer Cell Lines and Patient-Derived Samples

The potency of this compound was assessed against a panel of hematological cancer cell lines and primary samples from patients with Acute Myeloid Leukemia (AML).

-

Cell Lines and Culture: The MOLP-8 multiple myeloma cell line was cultured under standard conditions.

-

Patient-Derived Samples: Bone marrow mononuclear cells were isolated from patients with AML.

-

Viability Assay: Cell viability was assessed after treatment with a range of this compound concentrations. The half-maximal effective concentration (AC50) for cell killing was determined using standard cytotoxicity assays.

In Vivo Efficacy in Mouse Xenograft Models

The in vivo anti-tumor activity of this compound was evaluated in mouse xenograft models of AML and multiple myeloma.

-

Animal Models: Immunocompromised mice were used for the engraftment of human cancer cell lines.

-

Tumor Implantation:

-

MOLM-13 AML Model: MOLM-13 cells were implanted in the mice.

-

MOLP-8 Multiple Myeloma Model: MOLP-8 cells were implanted to form solid tumors.

-

-

Drug Administration: this compound was administered as a single intravenous (IV) bolus dose of 10 mg/kg in the MOLP-8 model.

-

Efficacy Endpoints:

-

MOLM-13 Model: The primary endpoint was the disruption of the MCL-1:BAK protein-protein interaction in the tumor tissue, which was assessed post-treatment.

-

MOLP-8 Model: Tumor volume was measured over time to assess tumor growth inhibition and regression. The duration of tumor eradication was also monitored.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound Induced Apoptosis

This compound exerts its anti-cancer effect by inhibiting MCL-1, a key anti-apoptotic protein. This inhibition leads to the activation of the intrinsic apoptotic pathway.

Caption: this compound inhibits MCL-1, leading to BAK activation and apoptosis.

Experimental Workflow: In Vivo Efficacy in MOLP-8 Xenograft Model

The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in the MOLP-8 multiple myeloma xenograft model.

References

Methodological & Application

Application Note & Protocol: In Vitro Characterization of a Novel Kinase Inhibitor

As JNJ-4355 is a proprietary compound designation and there is no publicly available information on its specific biological target or mechanism of action, this document provides a generalized template for the in vitro characterization of a hypothetical kinase inhibitor. The following protocols for a biochemical enzyme inhibition assay and a cell-based phosphorylation assay can be adapted by researchers once the specific target and relevant cell lines are known.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document outlines detailed protocols for the in vitro evaluation of a novel kinase inhibitor, herein referred to as this compound. The methodologies described are designed to determine the biochemical potency of the compound against its target kinase and to assess its activity in a cellular context by measuring the inhibition of downstream substrate phosphorylation.

2. Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against the target kinase.

| Assay Type | Target | Parameter | Value (nM) |

| Biochemical Inhibition Assay | Kinase X | IC50 | 12.5 |

| Cell-Based Phospho-Assay | Kinase X | IC50 | 85.2 |

3. Signaling Pathway

The diagram below illustrates a representative signaling cascade where an upstream signal activates Kinase X, which in turn phosphorylates a downstream substrate, leading to a cellular response. This compound acts by directly inhibiting the activity of Kinase X.

Caption: Inhibition of the Kinase X signaling pathway by this compound.

4. Experimental Protocols

4.1. Biochemical Kinase X Inhibition Assay (Luminescence-Based)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Kinase X by measuring ATP depletion.

Experimental Workflow:

Caption: Workflow for the biochemical kinase inhibition assay.

Materials:

-

Recombinant Human Kinase X

-

Kinase-specific peptide substrate

-

Adenosine-5'-triphosphate (ATP)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound compound stock in DMSO

-

White, low-volume 384-well assay plates

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

Multichannel pipettes and a plate reader with luminescence detection.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Subsequently, create an intermediate dilution of this series in the assay buffer.

-

Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2.5 µL of Kinase X enzyme solution (prepared at 2X the final concentration in assay buffer) to each well.

-

Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add 5 µL of a solution containing ATP and the peptide substrate (prepared at 2X the final concentration) to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence signal using a plate reader.

-

Data Analysis: Normalize the results using vehicle control (0% inhibition) and no-enzyme control (100% inhibition). Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

4.2. Cell-Based Phospho-Kinase X Substrate Assay (ELISA-Based)

This assay measures the potency of this compound in a cellular environment by quantifying the inhibition of phosphorylation of a known downstream substrate of Kinase X.

Experimental Workflow:

Caption: Workflow for the cell-based phospho-substrate assay.

Materials:

-

A human cell line endogenously expressing the Kinase X pathway (e.g., A549, MCF7).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Serum-free medium for starvation.

-

A specific growth factor or stimulant to activate the pathway (e.g., EGF, HGF).

-

This compound compound stock in DMSO.

-

96-well cell culture plates.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Phospho-substrate sandwich ELISA kit.

-

Microplate reader capable of absorbance or fluorescence measurement.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a pre-determined density (e.g., 20,000 cells/well) and incubate overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

-

Compound Treatment: Add serial dilutions of this compound (prepared in serum-free medium) to the cells and incubate for 1-2 hours at 37°C.

-

Pathway Stimulation: Add a growth factor at its EC₈₀ concentration to the wells and incubate for a pre-optimized time (e.g., 20 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 20 minutes with gentle shaking.

-

ELISA Protocol:

-

Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate.

-

Follow the specific instructions of the ELISA kit manufacturer for incubation, washing, addition of detection antibody (specific for the phosphorylated form of the substrate), and addition of the final detection reagent (e.g., HRP substrate).

-

-

Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

-

Data Analysis: Normalize the signal to vehicle-treated (0% inhibition) and unstimulated controls. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic model.

JNJ-4355 Cell-Based Assay Guide: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-4355 is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic pathway of apoptosis.[1][2] Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various hematological malignancies and solid tumors, making it a compelling target for cancer therapy.[1] this compound binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[1][2] This disruption leads to the activation of the apoptotic cascade, resulting in cancer cell death.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in relevant cancer cell lines. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.

Caption: Mechanism of this compound in inducing apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various assays and cell lines.

| Parameter | Value | Assay Type | Cell Line | Reference |

| MCL-1 Ki | 18 pM | HTRF Assay | N/A | [1] |

| AC50 | 8.7 nM | Cell Killing Assay | MOLP-8 | [1] |

| AC50 | 12 nM | Caspase-Glo Assay | MOLP-8 | [2] |

| AC50 | 69 nM | Caspase-Glo Assay | KMS-12-PE | [2] |

| AC50 | 0.29 - 75 nM | Cell Killing Assay | AML Patient Samples | [1] |

Note: AC50 (Half-maximal activity concentration) values can vary depending on the assay conditions and cell line.

Experimental Protocols

Cell Line Culture

Proper cell culture technique is critical for obtaining reliable and reproducible results. The following are general guidelines for the culture of cell lines sensitive to MCL-1 inhibition.

Recommended Cell Lines:

-

MOLP-8: A human multiple myeloma cell line.

-

KMS-12-PE: A human multiple myeloma cell line.

-

MOLM-13: A human acute myeloid leukemia (AML) cell line.

General Culture Conditions:

| Cell Line | Medium | Supplements | Seeding Density (cells/mL) | Subculture Ratio |

| MOLP-8 | RPMI-1640 | 20% FBS, 2 mM L-glutamine | 0.5 x 106 | 1:2 to 1:3 |

| KMS-12-PE | RPMI-1640 | 20% FBS | 0.5 x 105 | Add fresh medium |

| MOLM-13 | RPMI-1640 | 10% FBS | 1 x 105 | 1:2 to 1:3 |

Protocol:

-

Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

-

For suspension cultures (MOLP-8, MOLM-13), subculture every 2-3 days by diluting the cell suspension to the recommended seeding density.

-

For KMS-12-PE, maintain cultures by adding fresh medium every 2-3 days to keep the cell density between 3 x 105 and 1 x 106 cells/mL.

-

Regularly monitor cell viability and morphology using a microscope.

-

Perform mycoplasma testing on a regular basis to ensure cultures are free from contamination.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight to allow cells to attach and resume growth.

-

Prepare serial dilutions of this compound and the negative control (JNJ-78732576) in culture medium.

-

Treat the cells with a range of concentrations of this compound, the negative control, and a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 24, 48, or 72 hours.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the AC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in white-walled 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight.

-

Treat cells with various concentrations of this compound, the negative control, and a vehicle control.

-

Incubate for a predetermined time point (e.g., 6, 12, or 24 hours).

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle control to determine the fold-increase in caspase activity.

Target Engagement Assay: Co-Immunoprecipitation (Co-IP) of MCL-1 and BAK

This assay is used to demonstrate that this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BAK in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-MCL-1 for immunoprecipitation, anti-BAK for western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE and western blotting reagents

Protocol:

-

Culture a sufficient number of cells (e.g., 1-5 x 107 cells per condition).

-

Treat the cells with this compound, the negative control, and a vehicle control for a short duration (e.g., 4-6 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-BAK antibody to detect the amount of BAK that was co-immunoprecipitated with MCL-1.

-

Analyze the results to determine if this compound treatment reduces the amount of BAK associated with MCL-1 compared to the controls.

Troubleshooting and Data Interpretation

-

High background in luminescent assays: Ensure that the opaque-walled plates are not scratched and that there is no cross-contamination between wells. Use a "no-cell" control to determine the background luminescence of the medium and reagent.

-

Low signal in luminescent assays: Optimize the cell seeding density and incubation times. Ensure that the assay reagents are properly stored and handled.

-

Variability in Co-IP results: Ensure complete cell lysis and use sufficient amounts of antibody and beads. Optimize the washing steps to minimize non-specific binding while preserving the protein-protein interaction of interest. Include appropriate controls, such as an isotype control antibody for the immunoprecipitation step.

By following these detailed protocols, researchers can effectively evaluate the cellular activity of this compound and other MCL-1 inhibitors, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for JNJ-4355 in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-4355 is a highly potent and selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a key survival mechanism for multiple myeloma (MM) cells and is associated with poor prognosis and resistance to conventional therapies. This compound selectively binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins like BIM and BAK, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[1][2] These application notes provide a summary of the preclinical data for this compound in multiple myeloma cell lines and detailed protocols for its evaluation.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| Ki (MCL-1) | 18 pM | N/A | Biochemical Assay | [1] |

| AC50 | 8.7 nM | MOLP-8 | Cell Viability Assay | [1] |

| AC50 Range | 0.29 - 75 nM | AML Patient Samples | Cell Killing Assay | [1] |

In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| MOLP-8 Xenograft | Single IV dose | Complete tumor regression | [1] |

Signaling Pathway

This compound acts by inhibiting the anti-apoptotic protein MCL-1, a key regulator of the intrinsic apoptotic pathway. By binding to MCL-1, this compound prevents the sequestration of pro-apoptotic proteins BIM and BAK. This leads to the activation of BAK and BAX, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

References

JNJ-4355: A Potent and Selective MCL-1 Inhibitor for Investigating MCL-1 Dependent Cancers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid Cell Leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key survival mechanism for many human cancers and is frequently associated with resistance to conventional chemotherapies and targeted agents. JNJ-74284355 (JNJ-4355) is a highly potent and selective macrocyclic inhibitor of MCL-1. By binding to the BH3-binding groove of MCL-1, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, thereby triggering the intrinsic apoptotic pathway in cancer cells that are dependent on MCL-1 for survival. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in studying MCL-1 dependent cancers.

Data Presentation

In Vitro Activity and Selectivity of this compound

This compound demonstrates exceptional potency against MCL-1 and remarkable selectivity over other BCL-2 family members, minimizing the potential for off-target effects.

| Parameter | Value | Assay | Reference |

| MCL-1 Binding Affinity (Ki) | 18 pM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |

| BCL-xL Binding Affinity (Ki) | >5000 nM | Not Specified | [3] |

| MOLP-8 (Multiple Myeloma) Cellular AC50 | 8.7 nM | Cell-based Assay | [1][2] |

| AML Patient-Derived Samples Cellular AC50 | 0.29 - 75 nM (in 25 of 27 evaluable samples) | Cell Killing Assay | [1] |

In Vivo Efficacy of this compound

Preclinical xenograft models have demonstrated the significant anti-tumor activity of this compound in hematological malignancies.

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |

| Mouse Xenograft | MOLP-8 (Multiple Myeloma) | Single 10 mg/kg intravenous (IV) bolus dose | Eradication of tumors for over 25 days | [3] |

| Mouse Xenograft | MOLM-13 (Acute Myeloid Leukemia) | Not Specified | Disruption of the MCL-1:BAK complex | [1] |

Signaling Pathway and Experimental Workflow

MCL-1 Signaling Pathway and Mechanism of this compound Action

Preclinical Evaluation Workflow for this compound

Experimental Protocols

MCL-1 Target Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the binding affinity (Ki) of this compound to the MCL-1 protein.

Materials:

-

Recombinant human MCL-1 protein

-

Biotinylated BIM BH3 peptide

-

Europium cryptate-labeled streptavidin (donor)

-

XL665-labeled anti-tag antibody specific to the MCL-1 protein (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the MCL-1 protein, biotinylated BIM BH3 peptide, and the serially diluted this compound.

-

Incubate at room temperature for 60 minutes.

-

Add the HTRF detection reagents (europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody).

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the Ki value using competitive binding analysis software.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the half-maximal activity concentration (AC50) of this compound in MCL-1 dependent cancer cell lines.

Materials:

-

MCL-1 dependent cancer cell lines (e.g., MOLP-8, MOLM-13)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with the serially diluted this compound or vehicle control (DMSO) and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the AC50 value by plotting the luminescence signal against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To confirm that this compound induces apoptosis in MCL-1 dependent cancer cells.

Materials:

-

MCL-1 dependent cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate as described for the cell viability assay.

-

Treat cells with various concentrations of this compound (e.g., 1x, 10x, and 100x of the predetermined AC50) or vehicle control for 24-48 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add Caspase-Glo® 3/7 Reagent to each well (volume equal to the culture medium).

-

Mix the contents on an orbital shaker for 30 seconds.

-

Incubate at room temperature for 1-2 hours in the dark.

-

Measure the luminescence using a luminometer.

-

Express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of an MCL-1 dependent cancer.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

MCL-1 dependent cancer cell line (e.g., MOLP-8)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MOLP-8) in sterile PBS or mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intravenous injection).

-

Efficacy Assessment: Continue to measure tumor volume and body weight regularly throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for further analysis, such as Western blotting for MCL-1:BAK complex disruption or immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound is a powerful research tool for elucidating the role of MCL-1 in cancer cell survival and for evaluating MCL-1 inhibition as a therapeutic strategy. The provided protocols offer a framework for researchers to investigate the in vitro and in vivo activity of this compound in MCL-1 dependent cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for In Vivo Evaluation of JNJ-4355 in Acute Myeloid Leukemia (AML) Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-4355 is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various hematological malignancies, including Acute Myeloid Leukemia (AML).[2] this compound induces apoptosis by disrupting the interaction between MCL-1 and the pro-apoptotic protein BAK.[1] Preclinical data has demonstrated the in vitro potency of this compound against AML cell lines and patient-derived samples.[2][4] Furthermore, in vivo studies have confirmed its ability to disrupt the MCL-1:BAK complex in a MOLM-13 AML xenograft model.[1][4]

These application notes provide a detailed protocol for conducting an in vivo efficacy study of this compound in both cell line-derived (MOLM-13) and patient-derived xenograft (PDX) AML models. The protocols are designed to be a comprehensive guide for researchers aiming to evaluate the anti-leukemic activity of this compound.

Signaling Pathway of this compound in AML

Caption: Mechanism of action of this compound in inducing apoptosis in AML cells.

Experimental Design and Workflow

A typical in vivo efficacy study for this compound in an AML xenograft model involves several key stages, from model establishment to endpoint analysis. The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Quantitative Data Summary

The following tables provide examples of how quantitative data from an in vivo study of this compound could be presented.

Table 1: In Vivo Efficacy of this compound in MOLM-13 Subcutaneous Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | QDx14, IV | 1500 ± 150 | - |

| This compound | 10 | QDx14, IV | 450 ± 75 | 70 |

| This compound | 20 | QDx14, IV | 200 ± 50 | 87 |

Table 2: Survival Analysis in Systemic MOLM-13-Luciferase Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |

| Vehicle Control | - | QDx14, IV | 25 | - |

| This compound | 15 | QDx14, IV | 40 | 60 |

Table 3: Pharmacodynamic Analysis of Cleaved Caspase-3 in Tumor Tissues

| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Mean Cleaved Caspase-3 Positive Cells (%) ± SEM |

| Vehicle Control | - | 4 | 2 ± 0.5 |

| This compound | 15 | 4 | 25 ± 3.0 |

| This compound | 15 | 24 | 10 ± 1.5 |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model using MOLM-13 Cells

Objective: To establish a subcutaneous or systemic AML xenograft model using the MOLM-13 human AML cell line to evaluate the efficacy of this compound.

Materials:

-

MOLM-13 human AML cell line

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Matrigel® Basement Membrane Matrix (for subcutaneous model)

-

Luciferase-expressing MOLM-13 cells (for systemic model)

-

D-luciferin (for bioluminescent imaging)

-

This compound formulated for intravenous (IV) injection

-

Vehicle control solution

Procedure:

-

Cell Culture:

-

Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the logarithmic growth phase.

-

Assess cell viability using trypan blue exclusion; viability should be >95%.

-

-

Animal Acclimatization:

-

Acclimatize mice for at least one week before the start of the experiment.

-

-

Cell Implantation:

-

For Subcutaneous Model:

-

Resuspend MOLM-13 cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.

-

On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1 x 10⁷ cells/mL.

-

Inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

-

For Systemic Model:

-

Use MOLM-13 cells stably expressing luciferase.

-

Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.

-

Inject 0.2 mL of the cell suspension (containing 1 x 10⁶ cells) intravenously via the tail vein.

-

-

-

Tumor/Leukemia Development and Monitoring:

-

Subcutaneous Model:

-

Monitor mice for tumor formation. Tumors are typically palpable within 7-10 days.

-

Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

Systemic Model:

-

Monitor leukemia engraftment and progression weekly using bioluminescent imaging (BLI).

-

Inject mice intraperitoneally with D-luciferin (150 mg/kg) and image using an in vivo imaging system.

-

-

-

Randomization and Treatment:

-

Once tumors reach an average volume of 100-150 mm³ (subcutaneous) or a detectable bioluminescent signal is established (systemic), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle control intravenously according to the defined dosing schedule (e.g., daily for 14 days).

-

Monitor animal health and body weight daily.

-

-

Endpoint Analysis:

-

Efficacy Assessment:

-

For the subcutaneous model, at the end of the study, euthanize the mice and excise the tumors for final volume and weight measurements.

-

For the systemic model, monitor survival as the primary endpoint.

-

-

Pharmacodynamic Analysis:

-

Collect tumor tissue or bone marrow at specified time points after the final dose for biomarker analysis, such as immunohistochemistry for cleaved caspase-3, to confirm the on-target activity of this compound.

-

-

Protocol 2: Patient-Derived Xenograft (PDX) Model

Objective: To establish a systemic AML PDX model from primary patient samples to evaluate the efficacy of this compound in a more clinically relevant setting.

Materials:

-

Cryopreserved or fresh primary AML patient mononuclear cells

-

6-8 week old female highly immunodeficient mice (NSG recommended)

-

Sterile PBS

-

Fetal Bovine Serum (FBS)

-

Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45)

-